molecular formula C17H14O2 B11862239 6,7-Dimethylflavone CAS No. 288400-99-7

6,7-Dimethylflavone

Cat. No.: B11862239
CAS No.: 288400-99-7
M. Wt: 250.29 g/mol
InChI Key: DYJRKPVZYGBZNI-UHFFFAOYSA-N
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Description

6,7-Dimethylflavone is a flavonoid compound characterized by the presence of two methyl groups at the 6th and 7th positions of the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylflavone typically involves the cyclization of appropriate chalcone precursors. One common method includes the use of 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde as starting materials. The reaction proceeds through an aldol condensation to form the chalcone intermediate, followed by cyclization under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

Mechanism of Action

The biological effects of 6,7-Dimethylflavone are primarily attributed to its ability to modulate various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can interact with signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

6,7-Dimethylflavone can be compared with other methylated flavones such as:

  • 5-Hydroxy-4’,7-dimethoxy-7-methylflavone (Noreucalyptin)
  • 4’,5,7-Trihydroxy-6-methylflavone
  • 5-Hydroxy-4’,7-dimethoxy-6,8-dimethylflavone (Eucalyptin)
  • 4’,5-Dihydroxy-7-methoxy-6,8-dimethylflavone (Sideroxylin)

These compounds share similar structural features but differ in the position and number of methyl and hydroxyl groups, which influence their biological activities and chemical reactivity .

Properties

CAS No.

288400-99-7

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

6,7-dimethyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O2/c1-11-8-14-15(18)10-16(13-6-4-3-5-7-13)19-17(14)9-12(11)2/h3-10H,1-2H3

InChI Key

DYJRKPVZYGBZNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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